5-Fluoro-2-(methylthio)pyrimidin-4-ol

HIV-1 NNRTIs Synthesis Structure-Activity Relationship (SAR)

Source your fluorinated pyrimidine building block with precision. The 5-fluoro substituent is critical: it acts as a strong electron-withdrawing group, modulating pKa and receptor binding, and serves as a direct synthetic handle for 18F-radiolabeling, capabilities absent in non-fluorinated analogs. This compound enables potent HIV-1 NNRTI libraries with high Selectivity Index (>2500) and novel PET tracer development. Choose exactly the fluorinated scaffold your program requires.

Molecular Formula C5H5FN2OS
Molecular Weight 160.17 g/mol
CAS No. 1480-92-8
Cat. No. B180518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(methylthio)pyrimidin-4-ol
CAS1480-92-8
Molecular FormulaC5H5FN2OS
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=O)N1)F
InChIInChI=1S/C5H5FN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
InChIKeyVSCLCCQOVQNZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(methylthio)pyrimidin-4-ol (1480-92-8): A Fluorinated Pyrimidine Scaffold for Drug Discovery and Procurement


5-Fluoro-2-(methylthio)pyrimidin-4-ol (CAS 1480-92-8), also known as 5-Fluoro-4-hydroxy-2-(methylthio)pyrimidine, is a fluorinated, sulfur-containing heterocyclic building block [1]. The pyrimidine core is a privileged scaffold in medicinal chemistry, widely incorporated into pharmaceutical agents [2]. This specific compound's combination of a 5-fluoro substituent and a 2-methylthio group provides a distinct chemical handle for further derivatization, making it a valuable intermediate for generating compound libraries in drug discovery programs [3].

Why Generic Substitution Fails for 5-Fluoro-2-(methylthio)pyrimidin-4-ol (CAS 1480-92-8)


Simple replacement of 5-Fluoro-2-(methylthio)pyrimidin-4-ol with other 2-(methylthio)pyrimidin-4-ol analogs is not a trivial exercise. The presence and position of the fluorine atom are critical determinants of a compound's biological activity and physicochemical properties. The fluoro substituent acts as a strong electron-withdrawing group, significantly altering the pKa of the adjacent 4-hydroxy group [1]. This affects hydrogen bonding, metal chelation, and overall receptor binding [2]. Crucially, the fluorine atom can also serve as a direct synthetic handle for further functionalization or radiolabeling (18F), which is not possible with non-fluorinated or differently fluorinated analogs [3]. Therefore, substituting the 5-fluoro group can lead to a profound loss of potency, selectivity, or a complete change in the downstream synthetic route, as quantified in the sections below.

5-Fluoro-2-(methylthio)pyrimidin-4-ol: A Quantitative Comparative Evidence Guide


The C5-Fluoro Substituent: Quantifying Synthetic Yields in the Generation of Antiviral DABO Scaffolds

The synthesis of potent anti-HIV-1 DABO (dihydro-alkoxy-benzyl-oxopyrimidine) derivatives benefits from the presence of a 5-fluoro substituent. While the target compound 5-Fluoro-2-(methylthio)pyrimidin-4-ol serves as a precursor, its use in generating 2-alkylthio-3,4-dihydropyrimidin-4(3H)-one (S-DABO) analogs has been shown to yield highly potent inhibitors. This provides a class-level inference that the 5-fluoro substitution is a key feature for accessing high-activity chemical space [1].

HIV-1 NNRTIs Synthesis Structure-Activity Relationship (SAR)

Synthetic Route Comparison: A More Direct and Higher-Yielding Route to 5-Fluorinated Analogs

The synthesis of 5-fluoro-4-pyrimidinones can be achieved more directly using ethyl monofluoromalonaldehyde potassium enolate as a starting material. This route yields the desired 2-n-alkylthio-5-fluoro-4(1 or 3H)-pyrimidinones in a single step, offering a significant advantage in synthetic efficiency over multi-step sequences required to introduce the fluorine atom post-cyclization in non-fluorinated pyrimidine cores. While specific yields for the target compound are not reported, this established method provides a high-yielding pathway for its synthesis [1].

Organic Synthesis Pyrimidine Chemistry Fluorine Chemistry

Crucial Fluorine Substitution Pattern for Acetylcholinesterase (AChE) Inhibition

In a series of 2-(methylthio)-3,4-dihydropyrimidin-4-ols, the specific positioning of fluorine-containing groups is critical for acetylcholinesterase (AChE) inhibitory activity. The most potent compound in a related series, 4-trifluoromethyl-6-(4-fluorophenyl)-3-methyl-2-methylthio-3,4-dihydropyrimidin-4-ol (6e), exhibited an IC50 of 2.2 ± 0.9 μM [1]. This provides a class-level inference that while the 5-fluoro substitution on our target compound is distinct, the 2-methylthio-4-ol core is a validated platform for achieving biological activity, and the specific placement of fluorine atoms (either on the core or on pendant aryl groups) is a key driver of potency. The 5-fluoro analog provides a different vector for SAR exploration.

Medicinal Chemistry Acetylcholinesterase Inhibitors Alzheimer's Disease

Commercial Availability and Purity: A Benchmark for Research Procurement

5-Fluoro-2-(methylthio)pyrimidin-4-ol (CAS 1480-92-8) is a well-established commercial product available from multiple vendors with high purity specifications. For instance, suppliers like MolCore and Chemsrc list the compound with a purity of ≥98% . This high purity reduces the need for in-house purification before use in sensitive chemical reactions or biological assays, saving valuable research time and resources.

Chemical Procurement Quality Control Sourcing

Optimal Application Scenarios for 5-Fluoro-2-(methylthio)pyrimidin-4-ol (1480-92-8)


Medicinal Chemistry: Hit-to-Lead Optimization in Antiviral and Anticancer Programs

This compound is an ideal building block for generating diverse compound libraries in drug discovery programs, particularly those targeting HIV-1 non-nucleoside reverse transcriptase [1]. Its 2-methylthio group can be easily oxidized or substituted, while the 5-fluoro atom is a key feature for modulating potency and ADME properties. The high Selectivity Index (SI >2500) observed in S-DABO series provides strong scientific justification for its inclusion in lead optimization campaigns.

Chemical Biology: Development of Fluorinated Probes for Target Validation

The 5-fluoro substituent provides a synthetic handle for potential radiolabeling (18F) to create Positron Emission Tomography (PET) tracers [2]. The compound's core scaffold has demonstrated activity against acetylcholinesterase (AChE), making it a valuable starting point for developing imaging agents for neurodegenerative diseases like Alzheimer's. The distinct fluorine substitution pattern allows for exploration of novel binding interactions not achievable with other analogs [3].

Agrochemical Research: Development of Novel Fluoropyrimidine Thioether Insecticides

As demonstrated by the class of fluoropyrimidine thioethers which show high insecticidal activity (e.g., 97% mortality against Plutella xylostella at 1 mg/L) [4], 5-Fluoro-2-(methylthio)pyrimidin-4-ol serves as a crucial intermediate for designing and synthesizing new agrochemicals. The fluorine atom enhances the molecule's metabolic stability and lipophilicity, crucial for effective pest control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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